1-[(3-Fluorophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWUMBVEUTWSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Azetidine Intermediates
A common approach starts with azetidin-3-one derivatives, which are converted into Boc-protected azetidine intermediates. For example, methyl azetidine-3-carboxylate hydrochloride can be reacted with Boc anhydride and an amine base (such as triethylamine or diisopropylethylamine) to form 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate. This step protects the amine functionality and facilitates subsequent transformations.
Reduction to Hydroxymethyl Azetidine
The Boc-protected azetidine ester is then subjected to hydride reduction using agents like sodium borohydride or Red-Al to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This hydroxymethyl intermediate is a key precursor for further functionalization.
Introduction of Fluoromethyl Group
Conversion to Tosylate or Mesylate
The hydroxymethyl group on the azetidine ring is converted into a better leaving group by reaction with sulfonyl chlorides such as methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of a base like triethylamine. This yields tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog.
Fluorination
The sulfonate intermediate undergoes nucleophilic substitution with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to replace the sulfonate with fluorine, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Purification
The fluorinated intermediate is purified by aqueous extraction and organic solvent washes to reduce impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to below 1%.
Deprotection and Amination
Deprotection
Removal of the Boc or benzhydryl protecting groups is achieved by catalytic hydrogenation under palladium catalysis in the presence of acidic reagents like para-toluenesulfonic acid. This step yields the free amine salt form of the fluoromethyl azetidine.
Attachment of 3-Fluorobenzyl Group
The free azetidin-3-amine is then alkylated with 3-fluorobenzyl halides or related electrophiles to introduce the 1-[(3-fluorophenyl)methyl] substituent at the nitrogen atom. This alkylation can be done under basic conditions with suitable bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Alternative Synthetic Routes and Functionalization
The Horner–Wadsworth–Emmons (HWE) reaction has been employed to prepare azetidinylidene intermediates from azetidin-3-one, which can be further functionalized to yield substituted azetidines. This method involves phosphonate esters and strong bases like sodium hydride in dry solvents, followed by purification through vacuum distillation.
Cycloaddition reactions involving Schiff bases and ketenes can also be used to synthesize azetidine derivatives with various substitutions, although specific examples for the this compound are less documented.
Summary Table of Key Reagents and Conditions
| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Intermediate |
|---|---|---|---|
| Boc protection | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride, triethylamine or diisopropylethylamine | 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate |
| Reduction | Boc-protected azetidine ester | Sodium borohydride or Red-Al | Boc-protected hydroxymethyl azetidine |
| Sulfonylation | Boc-protected hydroxymethyl azetidine | Methanesulfonyl chloride or para-toluenesulfonyl chloride, base | Boc-protected sulfonate intermediate |
| Fluorination | Boc-protected sulfonate intermediate | Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine | Boc-protected fluoromethyl azetidine |
| Deprotection | Boc-protected fluoromethyl azetidine | Hydrogen gas, Pd catalyst, para-toluenesulfonic acid | Fluoromethyl azetidin-3-amine salt |
| N-Alkylation | Fluoromethyl azetidin-3-amine | 3-Fluorobenzyl halide, base (e.g., DABCO) | This compound |
Research Findings and Yields
The fluorination step using TBAF or HF/trimethylamine is efficient, with purification reducing chloromethyl impurities to less than 1%.
Hydride reductions with sodium borohydride or Red-Al provide good yields of hydroxymethyl intermediates, facilitating subsequent sulfonylation.
Boc protection and deprotection steps are standard and proceed with high efficiency under mild conditions.
The HWE reaction route to azetidinylidene intermediates yields about 60% under optimized conditions, with purification by vacuum distillation improving product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-[(3-Fluorophenyl)methyl]azetidin-3-amine exhibit significant anticancer properties. For instance, azetidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that modifications in the azetidine structure could enhance selectivity and potency against cancer cell lines .
2. Neurological Disorders
This compound is also being investigated for its effects on neurotransmitter systems, particularly in the context of treating disorders such as schizophrenia and depression. Its ability to interact with serotonin receptors has been highlighted in recent studies, suggesting potential as a dual-action agent targeting both 5-HT3 and 5-HT6 receptors .
The mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. Studies have shown that it can act as an inhibitor or modulator for various biological targets, impacting cellular signaling pathways crucial for disease progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the azetidine ring can influence the overall conformation and reactivity of the molecule. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-[(3-Fluorophenyl)methyl]azetidin-3-amine with structurally related compounds:
Key Observations:
- Azetidine vs. Pyrazole/Pyrrolidine : Azetidines (4-membered rings) exhibit greater ring strain and rigidity compared to pyrazoles (5-membered, aromatic) or pyrrolidines (5-membered, saturated). This impacts conformational flexibility and binding kinetics .
- The trifluoromethyl group () introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
- Heterocycle-Specific Properties : Pyrazole derivatives (e.g., 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) offer hydrogen-bonding capabilities via the aromatic nitrogen atoms, whereas azetidines prioritize steric constraints .
Biological Activity
1-[(3-Fluorophenyl)methyl]azetidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 3-fluorophenyl group. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymes : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Antiviral Activity : Azetidine derivatives have been explored for their antiviral properties, with some showing efficacy against human coronaviruses and influenza viruses .
Biological Activity Data
| Biological Activity | Target/Effect | EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Human coronavirus 229E | 45 | |
| Antiviral | Influenza A H1N1 | 8.3 (TMS score) | |
| AChE Inhibition | Acetylcholinesterase | Not specified |
Case Studies and Research Findings
-
Antiviral Properties :
- A study on azetidine derivatives revealed that compounds similar to this compound exhibited moderate inhibitory activity against various viruses, including coronaviruses and influenza strains. For instance, the trans-isomer of a related azetidinone showed an EC50 value of 45 µM against human coronavirus .
- Neuroprotective Effects :
- Synthesis and Biological Evaluation :
Q & A
Basic: What are the standard synthetic routes for 1-[(3-Fluorophenyl)methyl]azetidin-3-amine, and how is its purity validated?
Answer:
The compound is synthesized via multi-step reactions, often starting with condensation between 3-fluorobenzaldehyde and azetidine precursors. For example, a Schiff base intermediate is formed using (S)-pyrrolidine-2-carboxylic acid methyl ester and 3-fluorobenzaldehyde, followed by reduction to yield the final amine . Purification typically involves column chromatography or recrystallization. Purity is validated using HPLC (≥95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
Common assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarities to psychoactive amines .
- Enzyme inhibition assays : Fluorogenic substrates for kinases or proteases, with IC determination via fluorescence polarization .
- Cellular viability assays : MTT or resazurin-based assays in neuronal or cancer cell lines to assess cytotoxicity or antiproliferative effects .
Advanced: How can stereochemical inconsistencies in synthesis impact biological data interpretation?
Answer:
The compound may exist as cis/trans isomers or enantiomers, which are often unresolved in early synthetic steps . For example, unconfirmed stereochemistry in intermediates can lead to mixed products, altering receptor binding affinity. To address this, use chiral HPLC or SFC (supercritical fluid chromatography) for separation, and validate enantiopurity via optical rotation or X-ray crystallography. Contradictory activity reports in literature may stem from unaccounted stereoisomers .
Advanced: What computational strategies aid in optimizing the azetidine ring for target selectivity?
Answer:
- Molecular docking : Screen against target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina to predict binding modes.
- QSAR modeling : Correlate substituent effects (e.g., fluorine position, azetidine ring size) with activity data to guide synthesis .
- Free energy perturbation (FEP) : Assess the impact of substituting the fluorophenyl group with bioisosteres (e.g., chlorophenyl or thiophene) on binding energy .
Advanced: How do researchers resolve discrepancies in reported pharmacokinetic properties?
Answer:
Discrepancies in bioavailability or metabolic stability often arise from:
- Assay variability : Standardize protocols (e.g., hepatic microsome stability assays across species) .
- Formulation differences : Use controlled vehicles (e.g., 10% DMSO in saline) for in vivo studies.
- Analytical sensitivity : Employ LC-MS/MS for plasma stability studies with lower detection limits (0.1 ng/mL) .
Advanced: What methodologies elucidate the mechanism of action in neurological targets?
Answer:
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, identified via Western blot or mass spectrometry .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation in neuronal cells .
- Knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the azetidine ring. Stability is monitored via periodic NMR to detect degradation products (e.g., azetidine ring-opening). Lyophilization is recommended for aqueous solutions to avoid hydrolysis .
Advanced: How are metabolic pathways characterized to improve in vivo efficacy?
Answer:
- Metabolite identification : Incubate with liver microsomes and analyze via LC-HRMS to detect phase I/II metabolites (e.g., N-dealkylation or glucuronidation) .
- CYP inhibition assays : Determine inhibition constants () for major cytochrome P450 enzymes to assess drug-drug interaction risks .
- Pro-drug strategies : Introduce ester or carbamate groups to enhance bioavailability, cleaved in vivo by esterases .
Basic: What safety precautions are critical during handling?
Answer:
- Use PPE (gloves, goggles) due to potential amine toxicity.
- Work in a fume hood to avoid inhalation.
- Dispose of waste via incineration (≥1000°C) to prevent environmental release .
Advanced: How can contradictory data in receptor affinity studies be systematically addressed?
Answer:
- Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls.
- Validate receptor source : Compare recombinant vs. native receptors (e.g., HEK293-expressed vs. brain tissue).
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP accumulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
